molecular formula C50H81NO21 B3028086 dehydrotomatine CAS No. 157604-98-3

dehydrotomatine

Cat. No.: B3028086
CAS No.: 157604-98-3
M. Wt: 1032.2 g/mol
InChI Key: BYMOGFTUZUEFHY-SIUCFGLGSA-N
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Description

Dehydrotomatine is a steroidal glycoalkaloid found in tomato plants (Solanum lycopersicum), primarily in immature green fruits and vegetative tissues such as leaves, stems, and flowers . Structurally, it consists of a tomatidenol aglycone linked to a tetrasaccharide side chain (lycotetraose: β-D-glucopyranosyl-(1→2)-β-D-xylopyranosyl-(1→3)-β-D-glucopyranosyl-(1→4)-β-D-galactopyranoside) . A defining feature of this compound is the Δ⁵,⁶ double bond in its steroid B-ring, which distinguishes it from its saturated counterpart, α-tomatine (aglycone: tomatidine) . Both compounds act as natural pesticides, protecting the plant against pathogens and herbivores .

This compound content decreases significantly during fruit ripening due to enzymatic degradation, with mature red tomatoes containing negligible amounts . Its concentration in green tomatoes ranges from 1.7–45 mg/kg fresh weight, while α-tomatine levels are typically 10–12 times higher .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dehydrotomatine is typically extracted from tomato plants. The extraction process involves harvesting the green fruits, leaves, and flowers, followed by freeze-drying and grinding the plant material. The powdered material is then subjected to high-performance liquid chromatography (HPLC) to isolate this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale cultivation of tomato plants, followed by mechanical harvesting and processing. The plant material is processed to extract this compound using solvent extraction methods, followed by purification using chromatographic techniques .

Chemical Reactions Analysis

Acid Hydrolysis and Carbohydrate Analysis

Dehydrotomatine undergoes acid hydrolysis to yield monosaccharides and its aglycon, tomatidenol. Key findings include:

  • Hydrolysis products : Acid treatment (e.g., HCl) cleaves the tetrasaccharide side chain (lycotetraose) into galactose, glucose, and xylose derivatives, confirmed via gas chromatography–mass spectrometry (GC-MS) .

  • Comparison with α-tomatine : Both this compound and α-tomatine share identical carbohydrate side chains but differ in their aglycons. This compound contains a Δ⁵ double bond, while α-tomatine has a saturated B-ring .

Table 1: Monosaccharide Composition After Acid Hydrolysis

CompoundGalactoseGlucoseXyloseAglycon
This compound+++Tomatidenol
α-Tomatine+++Tomatidine

Mass Spectrometry Fragmentation Pathways

Electrospray ionization–tandem mass spectrometry (ESI-MS/MS) reveals distinct fragmentation patterns:

Key Observations:

  • Primary ions :

    • Protonated molecule [M+H]⁺ at m/z 1032.6 .

    • Doubly charged adduct [M+H+Na]²⁺ at m/z 527.9 .

  • Fragmentation behavior :

    • Cleavage at interglycosidic bonds produces ions corresponding to sequential sugar losses (e.g., xylose [-132 Da], glucose [-162 Da]) .

    • Base peak at m/z 414.3 ([tomatidenol+H]⁺) indicates complete loss of the tetrasaccharide chain .

Table 2: ESI-MS/MS Fragmentation of this compound

Ion Typem/zFragment InterpretationCollision Energy (eV)
[M+H]⁺1032.6Intact protonated molecule70
[M+H–Xyl]⁺900.6Loss of xylose (-132 Da)30
[M+H–Xyl–Glc]⁺738.5Loss of xylose + glucose (-294 Da)30
[tomatidenol+H]⁺414.3Aglycon residue30

Stability and Degradation

  • Thermal sensitivity : this compound decomposes under high-energy conditions, forming dehydrotomatidine (aglycon derivative) via cleavage of glycosidic bonds .

  • Light exposure : Prolonged UV light induces isomerization, though specific degradation products remain uncharacterized .

Comparative Reactivity with α-Tomatine

  • Oxidation susceptibility : The Δ⁵ double bond in this compound increases reactivity toward electrophilic agents compared to α-tomatine’s saturated structure .

  • Biosynthetic implications : this compound is proposed as an intermediate in the oxidation pathway leading to α-tomatine derivatives .

Scientific Research Applications

Pharmacological Applications

Anticancer Properties
Research has indicated that dehydrotomatine exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including breast, colon, and liver cancers. The effectiveness of this compound in reducing cell viability has been quantified, as shown in Table 1.

Cell Line IC50 (μM)
Breast Cancer0.21
Colon Cancer341
Liver CancerNot Detected

Table 1: Inhibition of Cell Growth by this compound .

Mechanism of Action
The mechanism underlying the anticancer effects of this compound may involve apoptosis induction and cell cycle arrest. Studies have shown that it can disrupt mitochondrial function and activate caspases, leading to programmed cell death in cancer cells .

Agricultural Applications

Pest Resistance
this compound has been identified as a bioactive compound that contributes to the resistance of tomato plants against certain pests. For instance, studies involving the Egyptian cotton leafworm (Spodoptera littoralis) revealed that this compound, alongside α-tomatine, was present in significant quantities in larvae and their excretions. This suggests that these compounds may play a role in plant defense mechanisms .

Case Study: Impact on Pest Populations
A case study reported that when tomato plants were treated with this compound-rich extracts, there was a marked decrease in the population of Spodoptera littoralis. The treatment resulted in altered feeding behavior and reduced survival rates among larvae .

Food Science Applications

Nutritional Value and Safety
this compound is being studied for its nutritional benefits and potential health risks associated with its consumption. While glycoalkaloids can exhibit toxic effects at high concentrations, moderate levels found in ripe tomatoes are generally considered safe for human consumption. Research has focused on quantifying these compounds to ensure food safety .

Compound Concentration (mg/kg)
This compound414.3
α-Tomatine341

Table 2: Concentration of Glycoalkaloids in Tomatoes .

Extraction and Analysis Techniques

Recent advancements in extraction methods have improved the ability to isolate this compound for research purposes. A high-throughput extraction method utilizing ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) has been developed to efficiently quantify this compound from tomato samples .

Extraction Method Overview

  • Technique : UHPLC-MS/MS
  • Sample Throughput : Up to 16 samples simultaneously
  • Recovery Rates : 93% for tomatidine; 100% for α-tomatine

This method significantly enhances the ability to study the biological functions and nutritional roles of this compound and other glycoalkaloids present in tomatoes .

Mechanism of Action

Dehydrotomatine is closely related to other steroidal glycoalkaloids such as α-tomatine, α-solanine, and α-chaconine. These compounds share similar structures but differ in their aglycone components and glycosidic linkages. This compound is unique due to the presence of a double bond between carbon atoms 5 and 6, which distinguishes it from α-tomatine .

Comparison with Similar Compounds

Structural and Analytical Differences

Dehydrotomatine shares a tetrasaccharide side chain with α-tomatine but differs in the aglycone structure and stereochemistry. Key distinctions include:

Compound Aglycone B-Ring Structure Molecular Weight (g/mol) Retention Time (HPLC, min)
This compound Tomatidenol Δ⁵,⁶ double bond 1032.2 14.2–16.8
α-Tomatine Tomatidine Saturated 1034.2 18.6–20.0

Chromatographic analyses reveal that commercial and plant-derived glycoalkaloid extracts contain isomers of both compounds. These isomers share identical molecular weights but exhibit distinct retention times, suggesting stereochemical variations in glycosidic bonds or sugar residues . For example:

  • This compound isomers elute at 6.7–10.7 min (vs. 14.2–16.8 min for this compound) .
  • α-Tomatine isomers elute at 7.6–12.3 min (vs. 18.6–20.0 min for α-tomatine) .

Concentration Ratios in Plant Tissues

This compound is consistently less abundant than α-tomatine across tissues, though its relative proportion varies:

Tissue α-Tomatine (mg/kg FW) This compound (mg/kg FW) Ratio (α-Tomatine:this compound) Source
Green Tomatoes 361–16,285 48.2–1,498 10.9–12.5
Leaves 521–1,420 42–320 2.3–7.8
Stems 290–1,100 75–220 3.9–5.0

Recent studies report higher this compound proportions (18–41% of total glycoalkaloids) compared to historical data (5–18%), likely due to improved analytical techniques .

Biological Activity

Dehydrotomatine is a glycoalkaloid predominantly found in tomatoes (Lycopersicon esculentum) and is structurally related to alpha-tomatine. This compound has garnered attention due to its potential biological activities, particularly in plant defense mechanisms and potential health benefits. This article provides a comprehensive overview of the biological activity of this compound, including its biosynthesis, effects on various organisms, and implications for agricultural and nutritional applications.

This compound is synthesized in tomato plants through a series of enzymatic reactions involving precursor compounds such as dehydrotomatidine and tomatidine. The biosynthetic pathway is regulated by specific genes that control the glycosylation processes leading to the formation of these glycoalkaloids . The chemical structure of this compound enables it to interact with various biological systems, contributing to its protective roles in plants.

Biological Activity

  • Antimicrobial Properties
    • This compound exhibits antimicrobial activity against a range of pathogens, including bacteria and fungi. Research indicates that this glycoalkaloid plays a crucial role in the defense mechanisms of tomato plants against these organisms . The concentrations of this compound in different tomato tissues vary significantly, suggesting a strategic allocation for optimal defense during fruit maturation .
  • Effects on Insect Herbivores
    • Studies have shown that this compound affects the feeding behavior and growth of insect herbivores such as Spodoptera littoralis. When larvae were fed diets containing this compound, significant alterations in their hemocyte counts and ultrastructural changes were observed, indicating an immune response triggered by the glycoalkaloid . This suggests that this compound may deter herbivory by compromising the health of insect pests.
  • Human Health Implications
    • The potential health benefits of this compound are also being explored. Preliminary studies suggest that glycoalkaloids like this compound may have anti-cancer properties, although more research is needed to confirm these effects in humans . In vitro studies have indicated that this compound can influence cellular processes, such as reducing the integrity of epithelial cell layers at certain concentrations, which could have implications for gut health .

Table 1: Summary of Biological Activities of this compound

Activity TypeObserved EffectsReferences
AntimicrobialInhibits growth of bacteria and fungi
InsecticidalAlters feeding behavior and immune response in insects
Potential Health BenefitsPossible anti-cancer effects; impacts on gut cells

Case Study: Impact on Spodoptera littoralis

In a controlled study, larvae of Spodoptera littoralis were fed diets treated with varying concentrations of this compound. The total hemocyte count (THC) was significantly reduced compared to control groups. Ultrastructural examination revealed damage to key immune cells (granulocytes and plasmatocytes), suggesting that this compound compromises the immune response in these insects .

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying dehydrotomatine in plant tissues?

  • Answer : Reverse-phase liquid chromatography coupled with electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS) is the gold standard for quantifying this compound and α-tomatine. This method resolves co-eluting isomers and achieves detection limits as low as 0.02 mg/kg dry weight. For tissue-specific analysis, validated protocols involve extracting glycoalkaloids with acidified methanol, followed by chromatographic separation using C18 columns and quantification via fragmentation patterns (e.g., m/z 1032 → 900/576 for this compound) .

Q. How does the α-tomatine/dehydrotomatine ratio vary across tomato tissues and developmental stages?

  • Answer : Immature green fruits and vegetative tissues (leaves, stems) exhibit higher this compound levels, with α-tomatine/dehydrotomatine ratios ranging from 1.45 (leaves) to 4.57 (green peel). During ripening, this compound is enzymatically converted to dehydroesculeosides, leading to undetectable levels in ripe red/yellow fruits. Tissue-specific ratios are influenced by Sl3bHSD1 activity, which regulates the conversion of dehydrotomatidine to tomatidine .

Q. What experimental controls are critical when assessing this compound’s antifungal activity?

  • Answer : Include (1) solvent controls (e.g., acidified methanol) to rule out extraction artifacts, (2) α-tomatine as a positive control due to its structural similarity, and (3) heat-inactivated pathogen cultures to confirm bioactivity. Dose-response curves should account for matrix effects from co-extracted phenolics (e.g., chlorogenic acid), which may synergize or antagonize glycoalkaloid activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound bioactivity data across studies?

  • Answer : Contradictions often arise from (a) impure α-tomatine standards contaminated with this compound (e.g., 10:1 w/w ratios) or (b) tissue-specific differences in glycoalkaloid ratios. Mitigation strategies:

  • Purity Verification : Use high-resolution MS (e.g., FTICR-MS) to confirm compound identity and purity.
  • Contextual Reporting : Disclose α-tomatine/dehydrotomatine ratios and tissue sources in methodology.
  • Pathogen-Specific Assays : Test isolates from distinct clades, as sensitivity varies (e.g., Fusarium oxysporum vs. Phytophthora infestans) .

Q. What genetic tools are available to study this compound biosynthesis regulation?

  • Answer : Key approaches include:

  • CRISPR/Cas9 Knockouts : Target Sl3bHSD1 to block dehydrotomatidine → tomatidine conversion, resulting in this compound accumulation .
  • qPCR with ∆∆Cт Method : Quantify expression of biosynthetic genes (e.g., GAME, P450s) in silenced lines .
  • Phylogenetic Analysis : Use MEGA7 to compare Sl3bHSD1 with homologs in other Solanaceae species .

Q. How can collision-induced dissociation (CID) mass spectrometry differentiate this compound from structural analogs?

  • Answer : this compound’s [M+H]+ ion (m/z 1032) fragments via glycosidic cleavages:

  • Primary Pathway : Loss of xylose (m/z 900) → sequential hexose losses (m/z 576 → 414 aglycone).
  • Secondary Pathway : Neutral loss of xylose + glucose (m/z 882/852 → 558).
    The 5,6 double bond in the β-ring distinguishes its IRMPD spectra from α-tomatine, confirmed by TOF/MS .

Q. What experimental designs address this compound’s instability during extraction?

  • Answer : To minimize degradation:

  • Temperature Control : Perform extractions at 4°C under nitrogen to prevent oxidation.
  • Acidification : Use 0.1% formic acid in methanol to stabilize glycoalkaloids.
  • Time-Course Studies : Monitor degradation kinetics via LC-MS/MS over 24–72 hours .

Q. Methodological Guidance

  • For Structural Elucidation : Combine CID-MSⁿ with infrared multiphoton dissociation (IRMPD) to map fragmentation pathways and confirm stereochemistry .
  • For Transcriptional Regulation : Pair RNA-seq data with LC-MS quantification to correlate gene expression (e.g., MYC1/MYC2 transcription factors) with this compound accumulation .
  • For Comparative Studies : Reference Kozukue et al. (2004) and Friedman & Levin (1998) for baseline glycoalkaloid levels across cultivars .

Properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5R,6R)-2-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'S,6S,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl]oxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H81NO21/c1-20-7-12-50(51-15-20)21(2)32-28(72-50)14-26-24-6-5-22-13-23(8-10-48(22,3)25(24)9-11-49(26,32)4)65-45-40(63)37(60)41(31(18-54)68-45)69-47-43(71-46-39(62)36(59)34(57)29(16-52)66-46)42(35(58)30(17-53)67-47)70-44-38(61)33(56)27(55)19-64-44/h5,20-21,23-47,51-63H,6-19H2,1-4H3/t20-,21-,23-,24+,25-,26-,27+,28-,29+,30+,31+,32-,33-,34+,35+,36-,37+,38+,39+,40+,41-,42-,43+,44-,45+,46-,47-,48-,49-,50-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYMOGFTUZUEFHY-SIUCFGLGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(CO9)O)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)C)C)C)NC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)C)C)C)NC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H81NO21
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001317151
Record name Dehydrotomatine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001317151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1032.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157604-98-3
Record name Dehydrotomatine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=157604-98-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dehydrotomatine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001317151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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